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Introduction

Perzebertinib (also known as ZN-A-1041) is an investigational, orally bioavailable, potent, and
highly selective tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor
receptor 2 (HERZ2). Early preclinical and clinical data suggest that Perzebertinib holds promise
in the treatment of HER2-positive solid tumors, including those with challenging brain
metastases, a significant area of unmet need in oncology. This technical guide synthesizes the
available early clinical trial results for Perzebertinib, providing a detailed look at its mechanism
of action, clinical efficacy, safety profile, and the methodologies employed in its initial human
studies.

Mechanism of Action

Perzebertinib is designed to selectively inhibit the tyrosine kinase activity of HER2 (also known
as ErbB2), a receptor tyrosine kinase that is overexpressed in a variety of cancers, most
notably in a subset of breast and gastric cancers.[1] Unlike other members of the epidermal
growth factor receptor (EGFR) family, HER2 does not have a known direct ligand. Its activation
is primarily driven by heterodimerization with other ligand-bound EGFR family members, such
as EGFR (HER1), HER3, and HER4, or through homodimerization when overexpressed. This
dimerization leads to the autophosphorylation of the intracellular kinase domain, initiating a
cascade of downstream signaling pathways crucial for cell proliferation, survival, and
differentiation.
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The primary signaling pathways activated by HER2 are the phosphatidylinositol 3-kinase
(PIBK)/AKT/mTOR and the mitogen-activated protein kinase (MAPK)/extracellular signal-
regulated kinase (ERK) pathways. Perzebertinib, by blocking the ATP-binding site of the HER2
kinase domain, inhibits its autophosphorylation and subsequent activation of these downstream
pathways, ultimately leading to reduced tumor cell proliferation and survival. Preclinical data
indicate that Perzebertinib has a high selectivity for HER2 over EGFR.

Signaling Pathway
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Caption: Perzebertinib inhibits HER2, blocking downstream PI3K/Akt and MAPK/ERK
signaling pathways.

Early Clinical Trial Results

The primary source of early clinical data for Perzebertinib comes from the Phase 1 clinical trial
NCT04487236. This multicenter, open-label study was designed to evaluate the safety,
tolerability, pharmacokinetics (PK), and efficacy of Perzebertinib as a single agent and in
combination with other therapies in patients with HER2-positive advanced solid tumors.[2] A
subsequent Phase 1/2 study, NCT05593094, is also underway.[3]

Efficacy Data (NCT04487236)

The NCT04487236 study consisted of three parts: Phase 1a (monotherapy dose escalation),
Phase 1b (combination therapy dose escalation), and Phase 1c (combination therapy dose
expansion).[2] The combination therapy in the later phases included capecitabine and
trastuzumab.[2]

Table 1: Preliminary Efficacy of Perzebertinib in HER2-Positive Breast Cancer with Brain
Metastases (NCT04487236, Phase 1c)
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Efficacy Endpoint Result 95% Confidence Interval
Overall Response Rate (ORR)  73.0% 55.88% - 86.21%

- Complete Response (CR) 5.4% -

- Partial Response (PR) 67.5% -

Disease Control Rate (DCR) 100% 90.51% - 100.0%

Median Duration of Response

(DOR) 12.6 months 6.70 - 16.59 months
Median Progression-Free

Survival (PFS) 14.0 months 9.13 - 17.94 months
Intracranial ORR (iORR) 64.9% 47.46% - 79.79%

- Intracranial CR 24.0% -

- Intracranial PR 40.5% -

Intracranial DCR 91.9% 78.09% - 98.30%

Median Intracranial DOR 14.7 months 6.51 months - Not Reached
Median Intracranial PFS 17.4 months 8.74 - 19.61 months

Data based on 37 evaluable patients in the Phase 1c portion of the trial.

Safety and Tolerability (NCT04487236)

In the Phase 1la and 1b portions of the study, no dose-limiting toxicities were observed. The
Phase 1c portion, which enrolled 40 patients, provided more detailed safety data.

Table 2: Grade =3 Treatment-Related Adverse Events (TRAES) in 5% of Patients
(NCT04487236, Phase 1c)
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Adverse Event Percentage of Patients
Hepatic function impairment 8.7%
Headache 8.7%
Hyperbilirubinemia 5.7%
Increased alanine transaminase (ALT) 5.7%
Increased aspartate aminotransferase (AST) 5.7%
Increased gamma-glutamyl transferase (GGT) 5.7%
Decreased white blood cell count 5.7%
Pharmacokinetics

Pharmacokinetic data from the early trials indicated that exposure to Perzebertinib increased
with dose escalation. Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and
half-life from these early studies are not yet publicly available. A separate Phase 1 study
(NCT07051993) has been completed to evaluate the relative bioavailability of different
formulations and the effect of food and proton pump inhibitors on the pharmacokinetics of
Perzebertinib in healthy subjects.

Experimental Protocols
Clinical Trial Desigh (NCT04487236)

The NCT04487236 study was a Phase 1, multicenter, open-label trial with three main phases:

» Phase 1a (Dose Escalation): This phase aimed to determine the maximum tolerated dose
(MTD) and recommended Phase 2 dose (RP2D) of Perzebertinib monotherapy in patients
with HER2-positive advanced solid tumors, with or without brain metastases. A "modified
3+3" dose-escalation design was employed.

o Phase 1b (Dose Escalation): This phase evaluated the safety and tolerability of
Perzebertinib in combination with capecitabine and trastuzumab in patients with HER2-
positive advanced breast cancer, including those with brain metastases. A "traditional 3+3"
dose-escalation design was used.
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» Phase 1c (Dose Expansion): This phase further evaluated the safety and efficacy of the
combination therapy at the RP2D in a larger cohort of patients with HER2-positive breast
cancer with brain metastases.

Key Methodologies

e Tumor Assessment: Tumor responses were evaluated according to the Response Evaluation
Criteria in Solid Tumors version 1.1 (RECIST 1.1) for overall response and the Response
Assessment in Neuro-Oncology-Brain Metastases (RANO-BM) criteria for intracranial
response.

o Safety and Tolerability: Adverse events were graded according to the National Cancer
Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Experimental Workflow
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Caption: Workflow of the NCT04487236 Phase 1 clinical trial for Perzebertinib.
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Conclusion

The early clinical trial results for Perzebertinib (ZN-A-1041) are encouraging, demonstrating a
manageable safety profile and significant antitumor activity, particularly in patients with HER2-
positive breast cancer and brain metastases. The high overall and intracranial response rates
observed in the Phase 1c study suggest that Perzebertinib, in combination with standard-of-
care agents, could be a valuable addition to the therapeutic armamentarium for this challenging
patient population. Further investigation in larger, randomized clinical trials is warranted to
confirm these promising findings and to fully elucidate the clinical potential of this novel HER2-
targeted therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15570206?utm_src=pdf-body
https://www.benchchem.com/product/b15570206?utm_src=pdf-body
https://www.benchchem.com/product/b15570206?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3107390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3107390/
https://synapse.patsnap.com/drug/e21743dabaa246558aaff207a0d96647
https://www.researchgate.net/figure/Schematic-diagram-of-HER2-signaling-pathways-Upon-ligand-binding-dimerization-between_fig2_311652882
https://www.benchchem.com/product/b15570206#early-clinical-trial-results-for-perzebertinib-zn-a-1041
https://www.benchchem.com/product/b15570206#early-clinical-trial-results-for-perzebertinib-zn-a-1041
https://www.benchchem.com/product/b15570206#early-clinical-trial-results-for-perzebertinib-zn-a-1041
https://www.benchchem.com/product/b15570206#early-clinical-trial-results-for-perzebertinib-zn-a-1041
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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